4-Cyclopropyl-2-methyl-5-(methylamino)-2,3-dihydropyridazin-3-one
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Overview
Description
4-Cyclopropyl-2-methyl-5-(methylamino)-2,3-dihydropyridazin-3-one is a chemical compound with a unique structure that includes a cyclopropyl group, a methyl group, and a methylamino group attached to a dihydropyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-methyl-5-(methylamino)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dihydropyridazinone ring and the introduction of the cyclopropyl and methylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-methyl-5-(methylamino)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-Cyclopropyl-2-methyl-5-(methylamino)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-methyl-5-(methylamino)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridazinone derivatives with different substituents on the ring. Examples include:
- 4-Cyclopropyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole
- Ethyl 4-cyclopropyl-2-methyl-5-pyrimidinecarboxylate
Uniqueness
The uniqueness of 4-Cyclopropyl-2-methyl-5-(methylamino)-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-cyclopropyl-2-methyl-5-(methylamino)pyridazin-3-one |
InChI |
InChI=1S/C9H13N3O/c1-10-7-5-11-12(2)9(13)8(7)6-3-4-6/h5-6,10H,3-4H2,1-2H3 |
InChI Key |
NJCIFFXCKYERQH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)N(N=C1)C)C2CC2 |
Origin of Product |
United States |
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